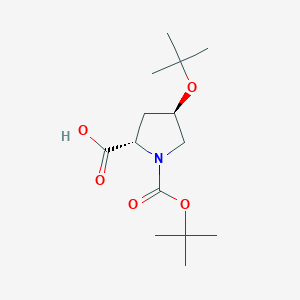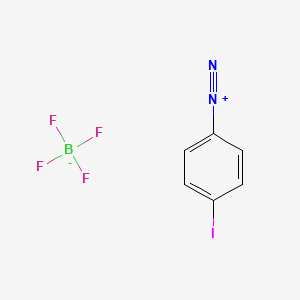
4-Iodobenzene-1-diazonium; tetrafluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodobenzene-1-diazonium; tetrafluoroboranuide is a diazonium salt with the molecular formula C6H4IN2·BF4. It is a versatile compound used in various chemical reactions, particularly in organic synthesis. The compound is known for its ability to undergo diazotization reactions, making it a valuable intermediate in the preparation of various aromatic compounds.
準備方法
Synthetic Routes and Reaction Conditions
4-Iodobenzene-1-diazonium; tetrafluoroboranuide can be synthesized through the diazotization of 4-iodoaniline. The process involves the following steps:
Dissolution: 4-Iodoaniline is dissolved in an acidic medium, typically hydrochloric acid.
Cooling: The solution is cooled to 0-5°C to prevent the decomposition of the diazonium salt.
Diazotization: Sodium nitrite is added to the solution, resulting in the formation of 4-iodobenzene-1-diazonium chloride.
Precipitation: The diazonium chloride is then treated with tetrafluoroboric acid to precipitate this compound as a solid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, with careful control of temperature and reagent concentrations to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-Iodobenzene-1-diazonium; tetrafluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl iodide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, sodium hydroxide, and copper(I) cyanide. Reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Reagents such as phenol or aniline are used, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid are employed.
Major Products Formed
Substitution Reactions: Products include 4-iodobenzene, 4-iodophenol, and 4-iodobenzonitrile.
Coupling Reactions: Azo compounds such as 4-iodoazobenzene are formed.
Reduction Reactions: The primary product is 4-iodobenzene.
科学的研究の応用
4-Iodobenzene-1-diazonium; tetrafluoroboranuide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various aromatic compounds.
Material Science: The compound is employed in the preparation of functionalized materials, including polymers and nanomaterials.
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds.
Analytical Chemistry: The compound is used in the development of analytical reagents and sensors.
作用機序
The mechanism of action of 4-iodobenzene-1-diazonium; tetrafluoroboranuide involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion acts as an electrophile, facilitating substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
- 4-Bromobenzene-1-diazonium; tetrafluoroboranuide
- 4-Chlorobenzene-1-diazonium; tetrafluoroboranuide
- 4-Fluorobenzene-1-diazonium; tetrafluoroboranuide
Comparison
4-Iodobenzene-1-diazonium; tetrafluoroboranuide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The iodine atom is larger and more polarizable, influencing the compound’s reactivity and the types of reactions it can undergo. This makes this compound particularly useful in specific synthetic applications where other diazonium salts may not be as effective.
特性
CAS番号 |
1514-50-7 |
|---|---|
分子式 |
C6H4BF4IN2 |
分子量 |
317.82 g/mol |
IUPAC名 |
4-iodobenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C6H4IN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 |
InChIキー |
GDICCPWDNVDBPN-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)I |
正規SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


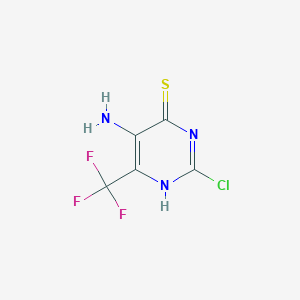
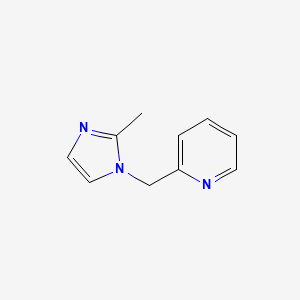

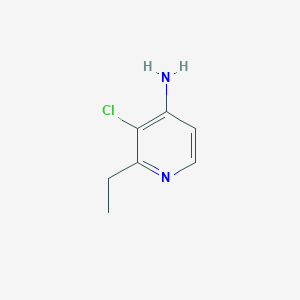
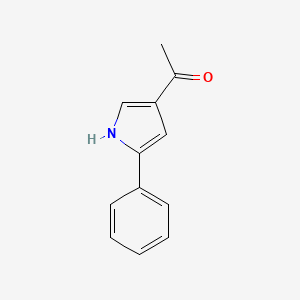
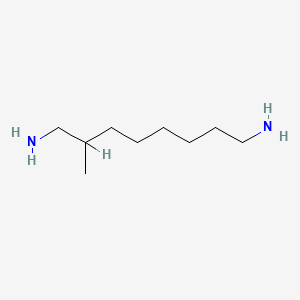
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)
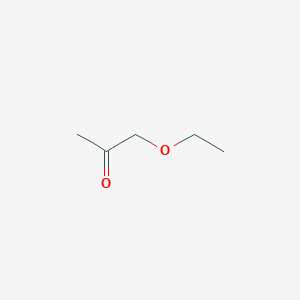
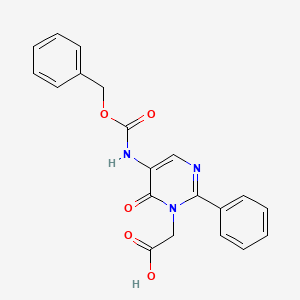
![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)

![8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3047917.png)
![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)
